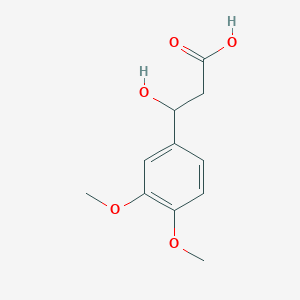

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Description

General Context and Research Significance

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is a specific organic chemical compound that, while not extensively studied on its own, holds potential significance derived from its core chemical structure. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring attached to a propanoic acid backbone. The compound's structure is composed of two primary components: the 3-hydroxypropanoic acid (3-HP) moiety and a 3,4-dimethoxyphenyl group (also known as a veratryl group).

The research importance of each of these components is well-established:

3-Hydroxypropanoic Acid (3-HP): This molecule is recognized as a highly valuable platform chemical. researchgate.net It serves as a versatile precursor for the synthesis of a wide array of commercially important chemicals, including acrylic acid, 1,3-propanediol, and various biodegradable polymers like poly-3HP. researchgate.net Its two functional groups—a hydroxyl and a carboxyl group—allow for excellent polymerization properties. researchgate.net

3,4-Dimethoxyphenyl Group: This functional group is a key feature in numerous naturally occurring and synthetic compounds. It is often found in alkaloids, flavonoids, and other bioactive molecules. The presence of this group can influence a molecule's biological activity and metabolic stability. For instance, compounds containing this moiety are utilized in the synthesis of pharmaceuticals; Verapamil, a calcium channel blocker, contains two 3,4-dimethoxyphenyl groups. patsnap.com

The significance of this compound in academic research is largely as a potential synthetic intermediate. Its structural relative, 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, has been documented as a precursor in the synthesis of 3,4-dimethoxyphenyl acetonitrile (B52724), a key intermediate for pharmaceuticals like Verapamil. patsnap.comgoogle.com This connection suggests that this compound could serve as a valuable building block in organic synthesis for creating more complex molecules.

Table 1: Structural Comparison with Related Compounds This interactive table compares the target compound with its more extensively researched structural analogs.

| Compound Name | Structure | Primary Research Focus |

|---|---|---|

| This compound | C₁₁H₁₄O₅ | Potential synthetic intermediate; limited direct research available. |

| 3-Hydroxypropanoic acid (3-HP) | C₃H₆O₃ | Top value-added platform chemical for bioplastics and industrial chemicals. researchgate.net |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (Dihydroferulic acid) | C₁₀H₁₂O₄ | Bioactive gut microbial metabolite of dietary polyphenols (ferulic acid). mdpi.comnih.gov |

| 3-(3,4-Dihydroxyphenyl)propanoic acid (Dihydrocaffeic acid) | C₉H₁₀O₄ | Antioxidant and a metabolite of caffeic acid found in foods like olive and beet. |

Evolution of Research Perspectives on the Compound

Direct historical research on this compound is not well-documented in publicly accessible literature. However, the evolution of research on its constituent parts and structurally similar molecules provides a clear context for its potential scientific trajectory.

Initially, research on phenylpropanoic acids focused on their isolation from natural sources and the characterization of their basic chemical properties. Over time, the perspective has shifted significantly. The parent molecule, 3-HP, has seen a dramatic evolution in research focus. Early investigations centered on conventional chemical synthesis routes. More recently, the emphasis has moved towards metabolic engineering and microbial fermentation to produce 3-HP from renewable resources like glucose or glycerol (B35011), driven by the principles of green chemistry. researchgate.net

Similarly, research on substituted phenylpropanoic acids has matured. Compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) were once simply known as plant metabolites. Current research now investigates them as key bioactive molecules produced by gut microbiota from dietary polyphenols, with studies exploring their absorption, metabolism, and effects on host health, such as improving hepatic lipid metabolism. nih.govelsevierpure.com This evolution from simple identification to functional analysis highlights a broader trend in chemical biology and nutritional science, where understanding the metabolic fate and biological role of such compounds is paramount. The perspective on this compound is thus shaped by these advanced contexts, viewing it not just as a static chemical entity but as a potential player in either sustainable industrial synthesis or as a yet-to-be-discovered bioactive molecule.

Current Scientific Challenges and Opportunities

The primary scientific challenge concerning this compound is the notable lack of dedicated research. This presents a foundational barrier to exploring its properties and potential applications.

Current Challenges:

Limited Availability: There is a scarcity of published, optimized, and scalable synthesis methods specifically for this compound. This makes it difficult for researchers to obtain sufficient quantities for further study.

Lack of Characterization: Comprehensive data on its physicochemical properties, spectral characteristics, and crystalline structure are not readily available in academic literature, hindering both theoretical and experimental investigations.

Undefined Biological Role: Whether this compound is a natural metabolite, a xenobiotic derivative, or purely a synthetic creation is unknown. Without this context, targeted biological screening is challenging.

Despite these challenges, significant opportunities exist for future research, largely inferred from the well-understood roles of its analogs.

Opportunities:

Novel Synthetic Pathways: There is an opportunity to develop efficient synthetic routes, potentially starting from abundant, renewable precursors that contain the phenylpropane skeleton, such as eugenol or ferulic acid. mdpi.comijcea.org

Bioactivity Screening: Given that structurally similar compounds like dihydroferulic acid exhibit biological activity, a key opportunity lies in screening this compound for various effects, such as antioxidant, anti-inflammatory, or antimicrobial properties. mdpi.commdpi.com

Polymer and Materials Science: Leveraging the dual functional groups of the 3-HP backbone, the compound could be explored as a monomer for creating novel polyesters. The bulky 3,4-dimethoxyphenyl group could impart unique properties, such as altered thermal stability or hydrophobicity, to the resulting polymer.

Intermediate for High-Value Chemicals: As suggested by patent literature on related molecules, a significant opportunity lies in its application as a specialized building block for the synthesis of complex pharmaceutical or agrochemical targets. patsnap.com

Table 2: Summary of Research Findings for Structurally Related Compounds This interactive table outlines the established research applications for analogs of the target compound, suggesting potential areas of investigation.

| Research Area | Analog Compound(s) | Key Research Findings and Applications |

|---|---|---|

| Platform Chemical | 3-Hydroxypropanoic acid (3-HP) | Used as a precursor for acrylic acid, 1,3-propanediol, and biodegradable polymers. researchgate.net |

| Bioactive Metabolite | Dihydroferulic acid, Dihydrocaffeic acid | Investigated for antioxidant properties and positive modulation of metabolic pathways. mdpi.comnih.gov |

| Synthetic Intermediate | 3,4-Dimethoxyphenyl-containing precursors | Used in multi-step synthesis of pharmaceuticals and complex organic molecules. patsnap.comijcea.orgresearchgate.net |

| Pharmacology | Dihydroferulic acid | Studied for effects on muscle function and protein catabolism. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTJRHOBUSFVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256544 | |

| Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-88-8 | |

| Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59893-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemo-selective and Stereoselective Synthesis Approaches

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, a β-hydroxy acid, can be approached through several established methodologies in organic chemistry. Key challenges in its synthesis include controlling the stereochemistry at the C3 chiral center and managing the reactivity of its functional groups.

Strategies for Asymmetric Synthesis

Achieving high enantiomeric purity is crucial for the application of chiral molecules. Asymmetric synthesis of β-aryl-β-hydroxy acids can be accomplished using methods that establish the stereocenter in a controlled manner.

One prominent strategy involves the asymmetric aldol reaction . This approach would typically utilize 3,4-dimethoxybenzaldehyde (B141060) as the electrophile, which reacts with a chiral enolate or an equivalent. The use of chiral auxiliaries, such as those developed in Evans chemistry, is a well-established method. For instance, in a related synthesis of a structurally similar compound, an aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate of a chloroacetyloxazolidinone was used to create the β-hydroxy acid backbone. nih.gov Although this specific example yielded only moderate diastereoselectivity, the diastereomers were separable by chromatography. nih.gov This highlights a viable, albeit potentially challenging, pathway to enantiomerically pure forms of the target compound.

| Method | Description | Key Features |

| Chiral Auxiliary-Based Aldol Reaction | An acetate equivalent attached to a chiral auxiliary (e.g., an Evans oxazolidinone) is converted to its enolate and reacted with 3,4-dimethoxybenzaldehyde. The auxiliary directs the facial attack of the aldehyde, leading to a diastereoselective product. Subsequent cleavage of the auxiliary yields the enantiomerically enriched acid. | - Well-established for high diastereoselectivity.- Predictable stereochemical outcome.- Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Aldol Reaction | A chiral Lewis acid or organocatalyst is used to catalyze the reaction between an enolate precursor (e.g., a silyl ketene acetal) and 3,4-dimethoxybenzaldehyde. The catalyst creates a chiral environment for the reaction. | - Atom-economical (catalytic amount of chiral source).- Can achieve high enantioselectivity (ee).- Catalyst development can be complex. |

| Asymmetric Hydrogenation | The corresponding β-keto ester, 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, can be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) to reduce the ketone to a chiral alcohol with high enantioselectivity. | - Capable of producing very high ee.- Requires synthesis of the β-keto ester precursor.- Often requires high-pressure hydrogen gas. |

Another powerful method for the synthesis of β-hydroxy esters is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc intermediate (a Reformatsky enolate), which then adds to a carbonyl compound—in this case, 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyacetophenone. organic-chemistry.orgbeilstein-journals.org To render this process asymmetric, chiral ligands can be added to the reaction mixture to control the facial selectivity of the addition to the carbonyl group.

Enzymatic and Chemoenzymatic Reaction Pathways

Enzymes offer unparalleled selectivity, often operating under mild conditions. For the synthesis of enantiomerically pure this compound, enzymatic methods are highly attractive.

A primary chemoenzymatic strategy is the kinetic resolution of the racemic acid or its ester derivative. In this process, a lipase enzyme is used to selectively acylate or hydrolyze one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. Lipase B from Candida antarctica (CAL-B) is a particularly effective and widely used enzyme for the resolution of β-hydroxy esters through transesterification. nih.govnih.gov This method can provide access to both enantiomers of the target compound with high optical purity. nih.govresearchgate.net

| Enzyme/Method | Substrate | Transformation | Outcome |

| Lipase (e.g., CAL-B) | Racemic methyl or ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate | Kinetic Resolution via Transesterification (e.g., with vinyl acetate) | Separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer, both with high ee. |

| Esterase/Lipase | Racemic methyl or ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate | Enantioselective Hydrolysis | Selective hydrolysis of one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | Asymmetric Reduction | Reduction of the β-keto group to a chiral β-hydroxy group, often with high enantioselectivity for one enantiomer. |

Alternatively, the precursor ketone, 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid (or its ester), can be subjected to asymmetric enzymatic reduction . A wide range of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase enzymes can reduce the ketone to the corresponding secondary alcohol with high enantioselectivity.

Advanced Synthetic Route Design and Optimization

Route 1: Aldol Condensation Approach This route begins with 3,4-dimethoxybenzaldehyde and an acetate equivalent. Optimization would focus on the choice of base, solvent, and temperature to maximize the yield of the aldol addition product over side reactions like self-condensation of the acetate equivalent or dehydration of the desired product.

Route 2: Reformatsky Reaction Approach This route also utilizes 3,4-dimethoxybenzaldehyde, reacting it with an α-bromo ester (like ethyl bromoacetate) and activated zinc. beilstein-journals.org Optimization involves the method of zinc activation (e.g., using I₂, TMSCl, or Rieke zinc) and reaction conditions to ensure complete formation of the organozinc reagent and its efficient addition to the aldehyde.

Role as a Synthetic Intermediate and Precursor for Complex Molecules

The bifunctional nature of this compound, possessing both a secondary alcohol and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecules. The 3,4-dimethoxyphenyl (veratryl) moiety is a common structural motif in natural products and pharmacologically active compounds, particularly alkaloids and flavonoids.

This compound can serve as a precursor for:

Substituted Cinnamic Acids: Dehydration of the β-hydroxy acid, typically under acidic conditions, would yield 3,4-dimethoxycinnamic acid, a key intermediate for various natural products and pharmaceuticals.

Lactones: Intramolecular esterification (lactonization) is possible, although it would form a strained four-membered β-lactone ring (a propiolactone). Such structures are highly reactive and can be used as intermediates for further transformations.

Heterocyclic Compounds: The side chain can be elaborated and then cyclized with the aromatic ring to form skeletons such as substituted dihydroquinolines or isoquinolines, which are core structures in many alkaloids.

Chiral Building Blocks: The enantiomerically pure forms of the acid are valuable chiral building blocks, allowing for the introduction of a defined stereocenter into a larger target molecule.

Investigation of Chemical Reactions and Functional Group Transformations

The two primary functional groups of this compound—the carboxylic acid and the secondary benzylic alcohol—can undergo a variety of chemical transformations independently.

Reactions of the Carboxylic Acid Group:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC or HBTU) followed by reaction with an amine produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3,4-dimethoxyphenyl)propane-1,3-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Hydroxyl Group:

Oxidation: Oxidation of the secondary alcohol using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation would yield the corresponding β-keto acid, 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid.

Ether Formation: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would form an ether at the C3 position.

Esterification: Acylation with an acid chloride or anhydride in the presence of a base would protect the hydroxyl group as an ester.

Dehydration: As mentioned, elimination of the hydroxyl group under acidic conditions generates an α,β-unsaturated carboxylic acid.

These transformations underscore the utility of this compound as a versatile synthetic platform.

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry for complex structures/derivatives)

Spectroscopy is a cornerstone for the structural analysis of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. The aromatic region typically displays signals corresponding to the three protons on the dimethoxyphenyl ring. The proton attached to the chiral center (C3) would appear as a multiplet due to coupling with the adjacent methylene protons (C2). The two methoxy (B1213986) groups would each produce a sharp singlet, and the methylene protons would exhibit complex splitting patterns due to their diastereotopic nature. Data from analogous compounds, such as 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, show characteristic shifts for the proton at the hydroxyl- and phenyl-bearing carbon around 5.0 ppm and for the adjacent methylene protons around 2.7 ppm nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C5') | ~6.9 | d (doublet) | 1H |

| Aromatic H (C2', C6') | ~6.8 | m (multiplet) | 2H |

| H3 (CH-OH) | ~5.1 | dd (doublet of doublets) | 1H |

| OCH₃ | ~3.8 | s (singlet) | 6H |

| H2 (CH₂) | ~2.7 | m (multiplet) | 2H |

| OH, COOH | Variable | br s (broad singlet) | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (including the two ether-linked carbons), the carbon bearing the hydroxyl group (C3), the methylene carbon (C2), and the two methoxy carbons. Predicted spectra for similar structures help in assigning these resonances np-mrd.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~175 |

| Aromatic C-O (C3', C4') | ~149 |

| Aromatic C-C (C1') | ~135 |

| Aromatic C-H (C2', C5', C6') | ~110-120 |

| C3 (CH-OH) | ~72 |

| OCH₃ | ~56 |

| C2 (CH₂) | ~45 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by several key absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. The O-H stretch of the secondary alcohol typically appears as a sharper band around 3500-3200 cm⁻¹. A strong, sharp absorption band between 1725-1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. Additionally, C-O stretching vibrations for the ethers, alcohol, and carboxylic acid will be visible in the 1300-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3500 - 3200 |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether/Alcohol/Acid | C-O Stretch | 1300 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 226. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45) libretexts.org. Another typical fragmentation would be the cleavage of the C2-C3 bond, leading to fragments corresponding to the dimethoxybenzyl portion of the molecule.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 226 | [C₁₁H₁₄O₅]⁺ | Molecular Ion (M⁺) |

| 208 | [C₁₁H₁₂O₄]⁺ | Loss of H₂O (M-18) |

| 181 | [C₁₀H₁₃O₃]⁺ | Loss of COOH (M-45) |

| 167 | [C₉H₁₁O₃]⁺ | Benzylic cleavage |

| 151 | [C₈H₇O₃]⁺ | Loss of H₂O from m/z 167 |

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

The presence of a chiral center at the C3 position means that this compound exists as a pair of enantiomers, (R) and (S). High-Performance Liquid Chromatography (HPLC) is the predominant technique for both separating these stereoisomers and assessing the enantiomeric purity of a sample.

The separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for resolving the enantiomers of chiral arylpropionic acids and their derivatives nih.govresearchgate.netresearchgate.net. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving optimal separation. Normal-phase eluents, typically consisting of a mixture of a nonpolar solvent like hexane and an alcohol modifier such as 2-propanol or ethanol, are commonly employed nih.gov. The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers.

Detailed Conformational Analysis and Stereochemical Assignment

Conformational Analysis

The three-dimensional shape, or conformation, of this compound is flexible due to rotation around several single bonds. The most significant conformational flexibility arises from rotation about the C2-C3 bond. This rotation leads to different spatial arrangements of the phenyl, carboxyl, and hydroxyl groups, primarily described as gauche and anti conformers. The relative stability of these conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group at C3 and the carboxylic acid moiety. In polar solvents, intramolecular hydrogen bonds are less significant, while in non-polar solvents, they can play a major role in favoring a more compact, gauche-like conformation researchgate.net. Advanced NMR techniques, specifically the analysis of vicinal proton-proton coupling constants (³JHH), can provide experimental evidence for the predominant solution-state conformation researchgate.net.

Stereochemical Assignment

Determining the absolute configuration—(R) or (S)—at the C3 chiral center is essential for a complete stereochemical description. This assignment can be accomplished through several methods:

Chiral HPLC: By comparing the elution order of the sample's enantiomers on a specific chiral column to that of an authenticated (R) or (S) standard, the configuration can be assigned.

X-ray Crystallography: If a single enantiomer of the compound can be crystallized, or derivatized with a chiral reagent to form a crystalline diastereomer, single-crystal X-ray analysis can unambiguously determine its absolute stereochemistry mdpi.com.

Chiroptical Methods: Techniques such as optical rotation (measuring the rotation of plane-polarized light) and circular dichroism (CD) spectroscopy can be used to distinguish between enantiomers, and the configuration can be assigned by comparison to known compounds or theoretical calculations.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

There is no specific research detailing quantum chemical calculations, such as those using Density Functional Theory (DFT), for 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid. Such studies are instrumental in determining the optimized molecular geometry, electronic structure, and reactivity descriptors of a compound. For related classes of molecules, DFT has been used to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and vibrational frequencies, offering insights into molecular stability and reactive sites. However, these analyses have not been specifically published for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a key computational tool for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein. While the broader class of β-hydroxy-β-arylpropanoic acids has been investigated as potential cyclooxygenase-2 (COX-2) inhibitors through molecular docking, specific simulation data and identified target interactions for this compound are not documented. dntb.gov.uaresearchgate.net Studies on similar compounds often identify key amino acid residues within the target's active site that are crucial for binding, but this information is not available for the specified molecule.

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and the calculation of binding affinities are critical for evaluating the potential of a compound as a therapeutic agent. These predictions, often derived from molecular docking and further refined by methods like Molecular Dynamics (MD) simulations, quantify the strength of the ligand-target interaction. For this compound, there are no published studies that predict its specific molecular interactions or provide calculated binding affinities (e.g., in kcal/mol) with any biological target.

Investigation of Biological Interactions and Mechanistic Pathways

Enzyme Interaction and Modulation Studies

The interaction of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid and its analogs with enzymes is a key area of research for understanding their biological effects. These interactions can lead to either the inhibition or activation of enzymatic processes, thereby modulating various physiological pathways.

While direct studies on the enzyme inhibition or activation mechanisms of this compound are limited, research on analogous compounds provides insight into potential mechanisms. For instance, the broader class of β-hydroxy-β-arylpropanoic acids, which are structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs), has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that these compounds may act as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Inhibition mechanisms can vary. Competitive inhibition occurs when a molecule similar to the substrate binds to the enzyme's active site, preventing the actual substrate from binding. Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which changes the enzyme's shape and reduces its efficiency. Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. Research on other similar phenolic compounds has demonstrated competitive inhibition against enzymes like tyrosinase.

Studies on the closely related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have identified several specific enzyme targets. In animal models, HMPA administration was found to alter the mRNA abundance of key antioxidant enzymes and nitric oxide synthases in muscle tissue.

Specifically, HMPA has been shown to:

Increase the expression of Superoxide Dismutase 1 (Sod1): An important antioxidant enzyme that defends the body against oxidative stress.

Suppress the expression of NAD(P)H Quinone Dehydrogenase 1 (Nqo1): A phase II detoxifying enzyme.

Reduce the mRNA abundance of Nitric Oxide Synthases (Nos2 and Nos3): Enzymes involved in the production of nitric oxide, a signaling molecule that can contribute to oxidative stress at high levels.

Additionally, molecular docking studies on the broader class of β-hydroxy-β-arylpropanoic acids have identified Cyclooxygenase-2 (COX-2) as a potential target for their anti-inflammatory effects.

Cellular Pathway Modulation in In Vitro and Animal Models

Research using in vitro and animal models has shown that metabolites structurally similar to this compound can modulate various cellular signaling pathways.

A study on HMPA in mice suggested it may promote the hypertrophy of fast-twitch muscle fibers through the activation of the Insulin-like Growth Factor 1 (IGF-1) pathway . Furthermore, low doses of HMPA were found to increase the gene expression of Sirtuin 1 (Sirt1) and Nuclear Respiratory Factor 1 (Nrf1), and enhance AMP-activated protein kinase (AMPK) phosphorylation post-exercise. This suggests that HMPA may improve mitochondrial biogenesis and adaptation to exercise.

Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to exert anti-inflammatory effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways in macrophages and human synoviocytes.

Research into Antioxidant Activity and Oxidative Stress Pathways

The antioxidant properties of this class of compounds have been a significant focus of research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases.

Studies on HMPA have demonstrated its capacity to regulate redox balance and enhance antioxidant defenses. In mouse models, administration of HMPA was found to reduce oxidative stress by decreasing plasma reactive oxygen metabolites. This effect was accompanied by changes in the expression of antioxidant enzymes. High doses of HMPA enhanced antioxidant capacity after exercise, which correlated with an increased expression of Sod1 and a decrease in the expression of nitric oxide synthases (Nos2 and Nos3) in the soleus muscle. These findings suggest that HMPA helps to mitigate exercise-induced oxidative stress by modulating the body's own antioxidant defense systems.

The phenolic structure, particularly the hydroxyl group, is believed to be crucial for this antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.

Table 1: Effects of HMPA on Oxidative Stress Markers and Related Gene Expression

| Biomarker/Gene | Model System | Effect Observed |

|---|---|---|

| Plasma Reactive Oxygen Metabolites | C57BL/6 Mice | Decreased |

| Plasma Nitrite/Nitrate Levels | C57BL/6 Mice | Reduced (High-Dose) |

| Post-Exercise Antioxidant Capacity | C57BL/6 Mice | Enhanced (High-Dose) |

| Sod1 mRNA Abundance (Soleus) | C57BL/6 Mice | Increased (High-Dose) |

| Nqo1 mRNA Abundance (Soleus) | C57BL/6 Mice | Suppressed (High-Dose) |

| Nos2 and Nos3 mRNA Abundance (Soleus) | C57BL/6 Mice | Reduced (High-Dose) |

Anti-inflammatory Response Investigations at the Molecular Level

The anti-inflammatory potential of β-hydroxy-β-arylpropanoic acids has been investigated at the molecular level. Inflammation is a biological response mediated by signaling molecules like prostaglandins and nitric oxide.

Compounds structurally related to this compound have been shown to possess significant anti-inflammatory activity. One proposed mechanism is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Further research on a related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), demonstrated that it significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression. The underlying mechanism for these effects was the inhibition of the NF-κB and Mitogen-activated protein kinase (MAPK) signaling pathways. Similarly, the compound MMPP was found to inhibit pro-inflammatory responses by suppressing the activation of STAT3 and NF-κB.

Table 2: Anti-inflammatory Mechanisms of Structurally Related Compounds

| Compound Class/Name | Proposed Target/Pathway | Molecular Effect |

|---|---|---|

| β-hydroxy-β-arylpropanoic acids | COX-2 | Inhibition of prostaglandin synthesis |

| HHMP | iNOS, COX-2 | Suppression of expression |

| HHMP | NF-κB, MAPK | Inhibition of activation |

| MMPP | STAT3, NF-κB | Inhibition of activation |

Neurobiological Pathway Research and Influence on Neurotransmitter Systems

While direct evidence linking this compound to neurotransmitter systems is not well-documented, research on its close analog HMPA and the broader class of polyphenols provides some insights into its potential neurobiological effects.

HMPA has been studied for its potential to support brain health, primarily through its antioxidant effects. mdpi.comnih.govresearchgate.netresearchgate.net One study investigated its role in the pathogenesis of dementia by evaluating its effect on the aggregation of amyloid-β peptide (Aβ42), a key event in Alzheimer's disease. mdpi.comnih.govresearchgate.net The results showed that HMPA could inhibit both the nucleation and elongation phases of Aβ42 aggregation in vitro, suggesting it may interfere with the formation of amyloid plaques. mdpi.comnih.govresearchgate.net

As a class, plant-derived polyphenols and their metabolites are known to have a positive impact on the central nervous system. nih.govresearchgate.net Some of these compounds can cross the blood-brain barrier and may modulate the metabolism and action of neurotransmitters such as acetylcholine and GABA. nih.govresearchgate.netoup.comnih.gov These interactions are believed to contribute to the neuroprotective properties of polyphenols. nih.govresearchgate.net However, specific studies confirming that this compound directly influences these neurotransmitter systems are currently lacking.

Metabolic Fate and Biotransformation Pathways

Identification of Biotransformation Products and Metabolic Pathways

While specific biotransformation products of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid have not been documented, the metabolism of analogous compounds suggests potential degradation routes. The metabolic process would likely involve modifications to both the aromatic ring and the aliphatic side chain.

For the 3,4-dimethoxyphenyl (veratryl) group , microbial degradation typically involves demethylation and subsequent ring cleavage. For instance, in bacteria like Pseudomonas putida CSV86, veratryl alcohol is metabolized to veratric acid, which is then demethylated to form vanillic acid and protocatechuic acid. nih.gov Protocatechuic acid is a common intermediate that undergoes ring fission. nih.gov Similarly, the degradation of 3,4,5-trimethoxyphenylacetic acid by Arthrobacter species also proceeds through demethylation, yielding methanol, followed by ring cleavage. nih.gov

The 3-hydroxypropanoic acid side chain could undergo oxidation. Studies on 3-phenylpropanoic acid in E. coli show that its degradation is initiated by dioxygenase attack on the aromatic ring, leading to a dihydrodiol, followed by meta-cleavage of the ring. Another potential pathway for the side chain is β-oxidation, a common metabolic strategy for carboxylic acids. Research has indicated that 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid from phenylalanine, which involves the shortening of the propanoic acid side chain. researchgate.net

Based on these analogous pathways, potential biotransformation products of this compound could include demethylated derivatives (such as 3-(4-hydroxy-3-methoxyphenyl)-3-hydroxypropanoic acid and 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid), products of side-chain oxidation (like 3,4-dimethoxybenzoyl acetic acid), and ultimately, ring-cleavage products.

Table 1: Potential Metabolic Pathways for this compound based on Analogous Compounds

| Structural Moiety | Analogous Compound | Key Metabolic Steps | Potential Intermediates/Products |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Veratryl alcohol, Veratric acid | O-demethylation, Aromatic ring cleavage | Vanillic acid, Protocatechuic acid, Methanol |

Role of Specific Enzyme Systems in Metabolism and Degradation

Specific enzymes responsible for the metabolism of this compound have not been identified. However, based on the degradation of related structures, several enzyme systems are likely to be involved.

The initial steps in the degradation of the 3,4-dimethoxyphenyl group would likely be catalyzed by monooxygenases or dioxygenases , which are responsible for the demethylation of the methoxy (B1213986) groups. In Pseudomonas putida CSV86, two distinct O-demethylases, VrODM and VnODM, are involved in the conversion of veratric acid to vanillic acid and subsequently to protocatechuic acid. nih.gov

In lignin-degrading fungi, extracellular enzymes such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) play a crucial role in the oxidation of dimethoxylated aromatic compounds like veratryl alcohol. mdpi.com These peroxidases are capable of oxidizing the aromatic ring, which can lead to side-chain cleavage and further degradation. mdpi.com

The degradation of the propanoic acid side chain could involve enzymes of the β-oxidation pathway . This pathway involves a series of enzymes including acyl-CoA synthetases , acyl-CoA dehydrogenases , enoyl-CoA hydratases , and thiolases . While this has been proposed for similar phenylpropanoids, direct evidence for the target compound is lacking. researchgate.net

Table 2: Potential Enzyme Systems Involved in the Metabolism of this compound

| Enzyme Class | Potential Function | Example from Analogous Pathways |

|---|---|---|

| O-demethylases | Removal of methyl groups from the aromatic ring | VrODM and VnODM in Pseudomonas putida |

| Peroxidases (e.g., LiP, MnP) | Oxidation of the aromatic ring and side chain | Lignin peroxidase from white-rot fungi oxidizing veratryl alcohol |

| Dioxygenases | Ring hydroxylation and cleavage | Dioxygenase in E. coli acting on 3-phenylpropanoic acid |

Involvement in Microbial Metabolic Processes and Bioconversion

There is no available information suggesting the direct involvement of this compound in specific microbial metabolic processes or its production through bioconversion. However, the structural components of the molecule are relevant to microbial metabolism.

The 3,4-dimethoxyphenyl moiety is a substructure of lignin, a complex polymer abundant in plant biomass. Various microorganisms, particularly white-rot fungi and some bacteria, have evolved pathways to degrade lignin and its derivatives. Therefore, it is plausible that soil and wood-decaying microbes could potentially metabolize this compound as part of their broader lignin-degrading activities. For example, Pseudomonas putida CSV86 can utilize lignin-derived intermediates like veratryl alcohol and ferulic acid as sole carbon and energy sources. nih.govresearchgate.net

The propanoic acid side chain is a simple carboxylic acid that can be readily metabolized by many microorganisms through central metabolic pathways like the Krebs cycle, once it is converted to acetyl-CoA via β-oxidation.

Bio-production and Bioconversion Studies (e.g., from renewable resources)

Currently, there are no published studies on the bio-production or bioconversion of this compound from renewable or other resources. Research in microbial production of aromatic compounds has largely focused on other molecules with broader industrial applications.

However, the synthesis of related phenylpropanoids by microorganisms is known. For example, 3-(3',4'-dihydroxyphenyl)propanoic acid is a known metabolite produced by the gut microbiota from dietary polyphenols. While this demonstrates the microbial capacity to produce phenylpropanoic acids, it does not directly relate to the synthesis of the dimethoxylated and hydroxylated compound .

Future synthetic biology and metabolic engineering efforts could potentially enable the production of this compound. This would likely involve engineering a microbial host to convert a precursor molecule, such as L-phenylalanine or a lignin-derived aromatic, through a series of enzymatic steps to introduce the desired hydroxyl and methoxy groups and modify the side chain.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives and Analogs

The synthesis of derivatives based on the phenylpropanoic acid core often begins with commercially available building blocks, allowing for versatile and efficient production. mdpi.com A common precursor for compounds sharing the 3,4-dimethoxyphenyl group is 3,4-dimethoxybenzaldehyde (B141060). medjrf.com Synthetic strategies for analogous structures, such as N-substituted β-amino acids, involve reactions like the condensation of an aminophenol with acrylic acid or its esters. nih.gov

For instance, a general approach to creating a library of derivatives involves a multi-step synthesis. One reported method for a related amino acid analog starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to produce an azlactone. medjrf.com This intermediate can then undergo hydrolysis and reduction to yield the desired propanoic acid backbone. medjrf.com Further modifications can be introduced by altering the functional groups on the phenyl ring or the propanoic acid chain. The synthetic flexibility of this scaffold allows for the introduction of diverse heterocyclic structures, such as pyridines, imidazoles, and triazoles, to tailor biological specificity and activity. nih.gov

Another synthetic route involves the preparation of amides. For example, new amide derivatives of similar structures like caffeic acid have been synthesized to explore potential antioxidant activities, with their chemical structures confirmed using NMR and IR spectroscopy. researchgate.net This highlights a common strategy where the carboxylic acid group of the propanoic acid chain is modified to create amides, esters, or other functional groups to alter the compound's physicochemical properties and biological interactions.

Systematic Investigations of Structural Modifications on Biological Interaction

Systematic structural modification is a cornerstone of medicinal chemistry, used to understand how specific parts of a molecule contribute to its biological effects. For scaffolds related to 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, studies have shown that even minor chemical changes can lead to significant shifts in biological activity.

In research on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, modifications yielded compounds with structure-dependent antimicrobial activity against multidrug-resistant pathogens. nih.gov For example, the initial intermediates in the synthesis, such as N-(4-hydroxyphenyl)-β-alanine methyl ester and 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, showed no antifungal activity. nih.gov However, further transformation of the ester into a dihydrazide derivative resulted in a compound with notable activity against several Gram-negative pathogens. nih.gov

Table 1: Effect of Structural Modification on Antimicrobial Activity

| Compound/Modification | Target Pathogens | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dimethyl ester 5 | Gram-negative pathogens | Inactive | nih.gov |

| Dihydrazide 6 (from ester 5) | E. coli AR-0001, K. pneumoniae AR-003 | 64 | nih.gov |

Similarly, the introduction of various aromatic and heterocyclic substituents onto the core structure was investigated for anticancer properties. nih.govresearchgate.net This systematic approach revealed that specific substitutions could induce cytotoxicity in A549 non-small cell lung cancer cells. The addition of a 2-furyl substituent, for instance, resulted in a compound with enhanced selectivity towards cancerous cells over non-transformed Vero cells and an ability to reduce cancer cell migration. nih.gov

Table 2: Anticancer Activity of Substituted Phenylpropanoic Acid Derivatives

| Derivative Substituent | Effect on A549 Cancer Cells | Selectivity | Reference |

|---|---|---|---|

| 2-furyl (Compound 20) | Reduced cell viability by ~50%; suppressed cell migration | Favorable cytotoxicity towards noncancerous Vero cells | nih.govresearchgate.net |

| Phenyl (Compound 12) | Reduced cell viability by ~50%; suppressed cell migration | Favorable cytotoxicity towards noncancerous Vero cells | researchgate.net |

These studies underscore the principle that systematic modification of the phenylpropanoic acid scaffold is a viable strategy for fine-tuning biological interactions and developing candidates with specific therapeutic profiles.

Elucidation of Key Structural Features for Modulatory Effects

Through SAR studies, key structural features essential for the biological activity of phenylpropanoic acid derivatives have been identified. The 4-hydroxyphenyl group, in particular, is considered a promising pharmacophore in medicinal chemistry, with its presence often linked to anticancer and antioxidant properties. researchgate.net

The key features can be summarized as follows:

The Phenyl Ring and its Substituents: The dimethoxy or dihydroxy substitution pattern on the phenyl ring is critical. The hydroxyl groups, in particular, are known to confer antioxidant activity, which can modulate oxidative stress—a key factor in the progression of various diseases. nih.govresearchgate.net The ability to add diverse aromatic and heterocyclic substituents to this ring system allows for the optimization of potency and selectivity. mdpi.com

The Propanoic Acid Chain: The three-carbon chain provides a crucial scaffold. Its inherent flexibility and the presence of the carboxylic acid group and a hydroxyl group offer multiple points for modification. The amino group in related analogs allows for the formation of amide bonds, enabling diverse conjugation strategies to attach other bioactive moieties. nih.gov

In essence, the modulatory effects of this class of compounds arise from a combination of the core scaffold's properties and the specific functionalities introduced through synthetic modifications. The phenylpropanoic acid framework serves as a versatile template that can be strategically decorated to achieve desired biological outcomes. mdpi.comnih.gov

Advanced Analytical Methodologies for Research Applications

Development of High-Throughput Screening Methods for Research Samples

High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds. For a novel compound like 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, the development of HTS assays would be a key step in elucidating its biological functions.

Conceptual HTS Assay Development:

The design of an HTS assay is contingent on the hypothesized biological target of the compound. For instance, if the compound is being investigated for enzyme inhibition, a typical HTS workflow would involve:

Assay Miniaturization: Adapting the biochemical assay to a high-density microplate format (e.g., 384- or 1536-well plates) to conserve reagents and test compounds.

Reagent Dispensing: Utilizing automated liquid handlers for precise and rapid dispensing of buffers, enzyme, substrate, and the test compound.

Detection: Employing sensitive detection methods such as fluorescence, luminescence, or absorbance to measure the enzyme's activity. A change in signal in the presence of the compound would indicate potential inhibitory or activating effects.

Data Analysis: Automated data analysis pipelines would be used to calculate metrics such as percent inhibition and to identify "hits" from large compound libraries.

The table below outlines a hypothetical HTS campaign for screening a compound library against a target enzyme, a process that could be adapted for this compound.

| HTS Campaign Parameter | Description |

| Target | Hypothetical Enzyme X |

| Assay Principle | Fluorescence-based detection of product formation |

| Plate Format | 1536-well microplate |

| Compound Concentration | 10 µM |

| Controls | Positive Control (Known Inhibitor), Negative Control (DMSO) |

| Detection Instrument | High-throughput plate reader |

| Hit Criteria | >50% inhibition of enzyme activity |

Quantitative and Qualitative Analytical Approaches for Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust analytical methods for its detection and quantification in biological samples (e.g., plasma, urine, tissue homogenates) are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.

Quantitative Analysis (LC-MS/MS):

A quantitative LC-MS/MS method would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Chromatographic Separation: Separation of the target compound from other matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for compounds of this nature.

Mass Spectrometric Detection: Ionization of the compound using electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard to ensure accurate quantification.

Qualitative Analysis:

For identifying metabolites of this compound, high-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, are employed. These instruments provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its potential metabolites.

The following table details hypothetical LC-MS/MS parameters for the analysis of this compound in a biological matrix.

| Analytical Parameter | Hypothetical Value/Condition |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Parent) | [M-H]⁻ |

| MRM Transition (Fragment) | Specific fragment ions would be determined experimentally |

| Internal Standard | A stable isotope-labeled version of the analyte |

Integration of Multi-Omics Data with Analytical Findings

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to integrate quantitative analytical data with multi-omics technologies. This systems biology approach can reveal the compound's mechanism of action and its impact on cellular pathways.

Multi-Omics Integration Strategy:

Metabolomics: Untargeted metabolomics studies using HRMS can provide a global snapshot of the metabolic changes in a biological system following treatment with the compound. This can help identify pathways that are perturbed by the compound's presence.

Proteomics: Quantitative proteomics can identify changes in protein expression levels in response to the compound, offering insights into the cellular machinery affected.

Transcriptomics: RNA-sequencing can reveal changes in gene expression, providing information on the upstream regulatory events influenced by the compound.

By correlating the concentration of this compound and its metabolites in a biological system (determined by targeted LC-MS/MS) with the observed changes in the metabolome, proteome, and transcriptome, researchers can build a comprehensive model of the compound's biological activity.

The table below illustrates a conceptual framework for integrating multi-omics data with analytical findings for the compound of interest.

| Omics Platform | Data Generated | Potential Insights |

| LC-MS/MS | Absolute quantification of this compound and its metabolites | Pharmacokinetic profile and target tissue exposure |

| Metabolomics (HRMS) | Relative changes in endogenous small molecules | Identification of perturbed metabolic pathways |

| Proteomics | Changes in protein expression and post-translational modifications | Elucidation of affected cellular processes and signaling cascades |

| Transcriptomics (RNA-Seq) | Alterations in gene expression profiles | Understanding of the genetic and regulatory response to the compound |

Future Research Directions and Emerging Challenges

Uncovering Undiscovered Mechanistic Roles and Pathways

While the fundamental structure of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is known, its precise roles in biological systems remain largely uncharted territory. Future research will likely prioritize the elucidation of its mechanism of action and its metabolic fate. Many related phenolic and propanoic acid compounds are known to possess significant biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. A key research avenue will be to investigate whether this compound exhibits similar characteristics and to identify the specific cellular and molecular pathways through which it exerts these effects.

Furthermore, understanding how this compound is metabolized in various organisms is crucial for assessing its bioavailability, efficacy, and potential toxicological profile. Investigating its metabolic pathways will provide critical insights into its stability and transformation within biological systems, paving the way for its potential development in various applications. Research into related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbial metabolite of polyphenols, has revealed roles in improving hepatic lipid metabolism and inhibiting protein catabolism, suggesting that detailed mechanistic studies on this compound could uncover similarly significant biological functions. mdpi.comresearchgate.net

Innovations in Green and Sustainable Synthesis Technologies

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally friendly synthesis methods. For this compound, future research will focus on creating "green" synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. This represents a significant shift from traditional synthetic methods which may rely on harsh reagents or produce substantial waste. researchgate.net

Innovations may include:

Biocatalysis: Employing enzymes or whole-cell microbial systems to catalyze specific steps in the synthesis pathway. This approach offers high selectivity and operates under mild conditions, reducing the environmental impact. The biological production of the parent molecule, 3-hydroxypropionic acid, from renewable resources like glycerol (B35011) and glucose is already an area of intense research and could provide a blueprint for the synthesis of more complex derivatives. mdpi.com

Catalytic Methods: Developing novel catalysts that can improve reaction efficiency and be easily recycled. For instance, the use of Pd/C catalysts in the synthesis of a related compound, β-(3,4-dihydroxyphenyl)lactic acid, to replace more toxic reagents is a promising direction. researchgate.net

Renewable Feedstocks: Exploring pathways that begin with renewable starting materials, such as lignin (B12514952) derivatives, which aligns with the principles of a circular economy.

These green chemistry approaches are essential for making the production of this compound economically viable and environmentally sustainable on a larger scale. researchgate.netrsc.org

Advancements in Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these technologies offer the ability to predict its properties and interactions, thereby accelerating research and reducing the need for extensive, time-consuming laboratory experiments.

Future computational research could focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the compound's electronic structure, reactivity, and spectroscopic properties. Such theoretical studies have been applied to similar molecules to understand charge transfer and other electronic characteristics. researchgate.net

Molecular Docking: Simulating the interaction of this compound with potential biological targets, such as enzymes or receptors. This can help to prioritize experimental testing for specific biological activities and provide insights into its potential mechanisms of action.

Pharmacokinetic Modeling (ADMET): Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, which is a critical step in the early stages of drug discovery and development.

By integrating computational modeling, researchers can gain a deeper understanding of the molecule's behavior at an atomic level, guiding the design of new derivatives with enhanced properties and functions.

Interdisciplinary Research Opportunities in Chemical Biology and Biotechnology

The unique structure of this compound, featuring a phenylpropanoid backbone, positions it at the intersection of chemistry, biology, and biotechnology. This opens up a wealth of interdisciplinary research opportunities.

Chemical Biology: The compound and its derivatives could be developed as chemical probes to study complex biological processes. If it is found to interact with a specific biological target, it could be modified with fluorescent tags or other markers to visualize and investigate cellular pathways. The synthesis of derivatives to explore structure-activity relationships is a key area where organic chemistry and biology converge. nih.govmdpi.com

Biotechnology: The development of microbial fermentation processes for the sustainable production of this compound is a major biotechnological challenge. mdpi.com This would involve metabolic engineering of microorganisms to create efficient production strains, requiring close collaboration between synthetic biologists, chemical engineers, and chemists. bme.hu Furthermore, its potential applications as a platform chemical could lead to the biotechnological production of novel bioplastics and other high-value materials. mdpi.com

Harnessing these interdisciplinary synergies will be crucial for translating fundamental knowledge about this compound into practical applications that can address challenges in medicine, materials science, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid?

- Methodological Answer : Synthesis can be optimized using coupling reagents such as benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in polar aprotic solvents like DMF, with 4-methylmorpholine as a base. Reaction temperatures between 0–25°C and stoichiometric control of protecting groups (e.g., for hydroxyl groups) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high yields (≥75%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions on the aromatic ring and the hydroxypropanoic acid backbone. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-MS), while infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and hydroxyl (-OH). Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook) .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : The compound exhibits high aqueous solubility due to its polar carboxylic acid and hydroxyl groups. Lipophilicity (logP ≈ 1.5–2.0) can be assessed using reversed-phase HPLC. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically validated via gravimetric analysis or UV-Vis spectroscopy, accounting for temperature-dependent variations .

Advanced Research Questions

Q. How do variations in methoxy group positioning (e.g., 3,4- vs. 3,4,5-substitution) influence the compound’s bioactivity?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs like 3-(3,4,5-trimethoxyphenyl)propanoic acid . Assess bioactivity via enzyme inhibition assays (e.g., CYP450 isoforms) or receptor-binding studies. Computational tools (e.g., molecular docking with AutoDock Vina) can predict steric and electronic effects of substituents on binding affinities .

Q. What analytical strategies resolve discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Use orthogonal methods:

- Solubility : Compare shake-flask experiments with HPLC-based solubility screening under controlled pH and ionic strength.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products. Differential scanning calorimetry (DSC) assesses thermal stability .

Q. How can computational models predict the compound’s interactions with metabolic enzymes like CYP450?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model the compound’s binding to CYP3A4 or CYP2D6 active sites. Validate predictions with in vitro microsomal assays, measuring metabolite formation via LC-MS/MS. Cross-reference with structural analogs lacking methoxy/hydroxyl groups to isolate substituent effects .

Q. What strategies mitigate racemization during asymmetric synthesis of the hydroxypropanoic acid moiety?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts like proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Low-temperature reactions (<0°C) and inert atmospheres reduce epimerization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s GI absorption and blood-brain barrier (BBB) permeability?

- Methodological Answer : Re-evaluate permeability using parallel artificial membrane permeability assays (PAMPA) for GI absorption and in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes). Compare results with in silico predictions (e.g., SwissADME) to identify discrepancies arising from assay conditions or computational algorithms .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the compound’s anti-inflammatory or antioxidant effects?

- Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure TNF-α/IL-6 suppression (ELISA). For antioxidant activity, employ DPPH/ABTS radical scavenging assays or cellular ROS detection (e.g., H2DCFDA fluorescence). Include positive controls (e.g., ascorbic acid) and dose-response analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.